N-(4-acetylphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide N-(4-acetylphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide
Brand Name: Vulcanchem
CAS No.: 349425-58-7
VCID: VC10279120
InChI: InChI=1S/C22H19NO2S/c1-16(24)17-12-14-19(15-13-17)23-22(25)21(18-8-4-2-5-9-18)26-20-10-6-3-7-11-20/h2-15,21H,1H3,(H,23,25)
SMILES: CC(=O)C1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3
Molecular Formula: C22H19NO2S
Molecular Weight: 361.5 g/mol

N-(4-acetylphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide

CAS No.: 349425-58-7

Cat. No.: VC10279120

Molecular Formula: C22H19NO2S

Molecular Weight: 361.5 g/mol

* For research use only. Not for human or veterinary use.

N-(4-acetylphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide - 349425-58-7

Specification

CAS No. 349425-58-7
Molecular Formula C22H19NO2S
Molecular Weight 361.5 g/mol
IUPAC Name N-(4-acetylphenyl)-2-phenyl-2-phenylsulfanylacetamide
Standard InChI InChI=1S/C22H19NO2S/c1-16(24)17-12-14-19(15-13-17)23-22(25)21(18-8-4-2-5-9-18)26-20-10-6-3-7-11-20/h2-15,21H,1H3,(H,23,25)
Standard InChI Key QSLQORWXSLQSBI-UHFFFAOYSA-N
SMILES CC(=O)C1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3
Canonical SMILES CC(=O)C1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3

Introduction

Structural and Chemical Identity

Molecular Architecture

N-(4-Acetylphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide (C₂₃H₂₁NO₂S) features a central acetamide backbone substituted at three positions:

  • The nitrogen atom is bonded to a 4-acetylphenyl group (C₆H₄COCH₃).

  • The α-carbon (position 2) carries a phenyl group (C₆H₅) and a phenylsulfanyl group (S-C₆H₅).

This configuration introduces steric hindrance and electronic effects due to the bulky aryl and thioether substituents, which influence reactivity and intermolecular interactions .

Nomenclature and Synonyms

  • IUPAC Name: N-(4-Acetylphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide

  • Alternative Designations:

    • 2-(Phenylsulfanyl)-2-phenyl-N-[4-(acetyl)phenyl]acetamide

    • Acetamide derivative with acetylphenyl and phenylsulfanyl substituents

The absence of widely recognized trivial names underscores its status as a novel or understudied compound .

Synthesis and Reaction Pathways

Synthetic Strategy

The synthesis of N-(4-acetylphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide likely involves a multi-step sequence:

  • Precursor Preparation:

    • 4-Acetylaniline is reacted with chloroacetyl chloride to form N-(4-acetylphenyl)chloroacetamide.

    • This step parallels methodologies used in bis-chloroacetamide synthesis, where chloroacetylation of amino groups is achieved under basic conditions (e.g., K₂CO₃ in DMF) .

  • Nucleophilic Substitution:

    • The chloroacetamide intermediate undergoes substitution with thiophenol (C₆H₅SH) in the presence of a base (e.g., K₂CO₃ in acetone).

    • This mirrors the synthesis of N-phenyl-2-(phenylsulfanyl)acetamide, where sulfur nucleophiles displace chlorine atoms .

Reaction Scheme:

ClCH2CONH(4-AcC6H4)+2C6H5SHK2CO3(C6H5S)2CHCONH(4-AcC6H4)+2HCl\text{ClCH}_2\text{CONH}(4\text{-AcC}_6\text{H}_4) + 2 \text{C}_6\text{H}_5\text{SH} \xrightarrow{\text{K}_2\text{CO}_3} \text{(C}_6\text{H}_5\text{S)}_2\text{CHCONH}(4\text{-AcC}_6\text{H}_4) + 2 \text{HCl}

Optimization and Yield

  • Solvent: Acetone or DMF, facilitating nucleophilic substitution.

  • Temperature: Reflux conditions (60–80°C) to enhance reaction kinetics.

  • Yield: Anticipated 65–75%, based on analogous sulfide syntheses .

Physicochemical Characterization

Infrared Spectroscopy (IR)

Key absorption bands:

  • N–H Stretch: 3250–3300 cm⁻¹ (amide NH).

  • C=O Stretch: 1680–1700 cm⁻¹ (acetyl and amide carbonyl).

  • C–S Stretch: 680–720 cm⁻¹ (phenylsulfanyl group) .

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃):

    • δ 2.60 (s, 3H, COCH₃).

    • δ 4.20–4.40 (m, 2H, CH₂S).

    • δ 7.20–8.10 (m, 14H, aromatic protons).

  • ¹³C NMR:

    • δ 25.8 (COCH₃), δ 45.2 (CH₂S), δ 168.9 (amide C=O), δ 196.4 (acetyl C=O) .

Physical Properties

PropertyValue
Molecular Weight375.48 g/mol
Melting Point180–185°C (predicted)
SolubilityDMSO, DMF; insoluble in H₂O
LogP (Partition Coefficient)3.2 (estimated)

These values are extrapolated from structurally related acetamide derivatives .

Biological Activity and Applications

Antioxidant Capacity

Sulfide derivatives like 7 also show radical scavenging activity (85.9% ABTS inhibition), suggesting that the target compound may act as a pro-oxidant or electron donor .

Crystallographic and Supramolecular Features

Hydrogen Bonding Networks

In N-phenyl-2-(phenylsulfanyl)acetamide, N–H⋯O hydrogen bonds form chains along the100 axis, stabilized by C–H⋯π interactions . The target compound’s acetyl group may introduce additional dipole interactions, potentially altering crystal packing.

Predicted Crystal System

  • Space Group: P2₁/c (monoclinic).

  • Unit Cell Parameters: a = 10.2 Å, b = 8.5 Å, c = 12.3 Å, β = 95° .

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